molecular formula C18H22O3 B134627 Arohynapene B CAS No. 154445-09-7

Arohynapene B

Cat. No.: B134627
CAS No.: 154445-09-7
M. Wt: 286.4 g/mol
InChI Key: XVNDJROXVPBPBY-GGWOSOGESA-N
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Description

Arohynapene B is a natural product isolated from the fermentation broth of a fungal strain, specifically Penicillium sp. It is known for its anticoccidial properties, which means it is effective against coccidia, a type of parasitic protozoa. The compound has a complex structure featuring a tetrahydronaphthalene ring and a dienylcarboxylic acid side chain .

Chemical Reactions Analysis

Types of Reactions

Arohynapene B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the dienylcarboxylic acid side chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Ethers or esters, depending on the substituent introduced.

Mechanism of Action

Arohynapene B exerts its effects by inhibiting the growth of coccidia. It forms hydrogen bonds with specific amino acids in the target enzymes, disrupting their normal function. For example, it has been shown to form hydrogen bonds with alanine and tyrosine residues in the isocitrate lyase enzyme, which is crucial for the survival of the parasitic protozoa .

Properties

IUPAC Name

(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDJROXVPBPBY-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154445-09-7
Record name Arohynapene B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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